[3-amino-4-(2-furyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridin-2-yl](4-methylphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a fused heterocyclic structure with a thieno[3,2-e]pyridine core. Its chemical formula is C18H11N3OS, and its CAS number is 372087-50-8 .
- The compound features a phenyl group (C6H5) and a furyl group (C4H3O) attached to the thieno[3,2-e]pyridine ring system.
Preparation Methods
Synthetic Routes: One method involves starting from ethyl 3-amino-4-(furan-2-yl)-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]thieno[3,2-e]pyridine-2-carboxylate and its N-phenoxycarbonyl derivative .
Reaction Conditions: Specific reaction conditions for this compound may vary, but it typically involves cyclization reactions.
Industrial Production: Information on industrial-scale production methods is limited due to its rarity.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Examples include
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for designing novel heterocyclic structures.
Biology: It may exhibit biological activity, but specific studies are scarce.
Industry: Limited information on industrial applications.
Mechanism of Action
Targets: Molecular targets remain unexplored, but further research could reveal interactions with specific proteins or enzymes.
Pathways: Investigating its effects on cellular pathways is crucial.
Comparison with Similar Compounds
Uniqueness: Its fused thieno[3,2-e]pyridine-furyl structure sets it apart.
Similar Compounds: Other related compounds include
Remember that this compound’s rarity limits available data, but it remains an intriguing subject for further investigation
Properties
Molecular Formula |
C22H18N2O2S |
---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
[6-amino-8-(furan-2-yl)-4-thia-2-azatricyclo[7.3.0.03,7]dodeca-1(9),2,5,7-tetraen-5-yl]-(4-methylphenyl)methanone |
InChI |
InChI=1S/C22H18N2O2S/c1-12-7-9-13(10-8-12)20(25)21-19(23)18-17(16-6-3-11-26-16)14-4-2-5-15(14)24-22(18)27-21/h3,6-11H,2,4-5,23H2,1H3 |
InChI Key |
HFPKEPXQFSZYLW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(C4=C(CCC4)N=C3S2)C5=CC=CO5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.